2,6-Dimethyl-3-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-4-7(10(13)14)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGALNMBJIGJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286221 | |

| Record name | 2,6-dimethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6307-70-6 | |

| Record name | NSC44273 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dimethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

physical and chemical properties of 2,6-Dimethyl-3-nitrobenzoic acid

An In-depth Technical Guide to 2,6-Dimethyl-3-nitrobenzoic Acid: Properties, Synthesis, and Applications

Introduction

2,6-Dimethyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry and organic synthesis. The presence of a carboxylic acid moiety, a nitro group, and two methyl groups on the benzene ring imparts a unique combination of electronic and steric properties. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the known physical and chemical characteristics of 2,6-Dimethyl-3-nitrobenzoic acid, its synthesis, reactivity, and potential applications. As a Senior Application Scientist, this document aims to synthesize available technical data with practical insights, highlighting both what is known and where further experimental characterization is warranted.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

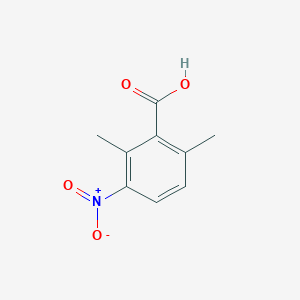

Molecular Structure

The structure of 2,6-Dimethyl-3-nitrobenzoic acid is characterized by a benzene ring substituted with a carboxyl group at position 1, two methyl groups at positions 2 and 6, and a nitro group at position 3.

Caption: Molecular structure of 2,6-Dimethyl-3-nitrobenzoic acid.

Key Identifiers

| Identifier | Value |

| CAS Number | 6307-70-6 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | 2,6-Dimethyl-3-nitrobenzoic acid |

| SMILES | CC1=C(C(=O)O)C(=C(C=C1)[O-])C |

| InChI Key | GOGALNMBJIGJNW-UHFFFAOYSA-N |

Physical and Chemical Properties

A note on data availability: Specific experimental data for 2,6-Dimethyl-3-nitrobenzoic acid, such as melting point, boiling point, and pKa, are not consistently reported in publicly available literature. The following sections provide expected properties based on general chemical principles and data from closely related compounds for comparative context.

Physical State and Appearance

Based on related nitrobenzoic acids, this compound is expected to be a crystalline solid at room temperature, likely with a white to yellowish appearance. For instance, 2-methyl-3-nitrobenzoic acid is described as fine needles or a light beige powder.

Solubility

The solubility of substituted benzoic acids is highly dependent on the solvent. The carboxylic acid group can engage in hydrogen bonding with protic solvents, while the aromatic ring and methyl groups contribute to solubility in organic solvents.

-

Water: Expected to have low solubility in water, a characteristic of many nitrobenzoic acids. The presence of the nonpolar methyl groups would further decrease aqueous solubility compared to unsubstituted nitrobenzoic acid.

-

Organic Solvents: Generally expected to be soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate.

Acidity (pKa)

The pKa of a substituted benzoic acid is influenced by its substituents. Electron-withdrawing groups, such as the nitro group, increase acidity (lower pKa) by stabilizing the conjugate base. Conversely, electron-donating groups like methyl groups decrease acidity (higher pKa).

For context, the pKa of benzoic acid is 4.20, while the pKa of 3-nitrobenzoic acid is 3.47, demonstrating the acid-strengthening effect of the nitro group. The two methyl groups in 2,6-Dimethyl-3-nitrobenzoic acid are electron-donating and would be expected to slightly increase the pKa relative to a non-methylated analogue. A precise experimental determination is required for an accurate value.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

-

Aromatic Protons: Two signals are expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. These would likely appear as doublets due to coupling with each other.

-

Methyl Protons: A singlet integrating to 6 protons would be expected for the two equivalent methyl groups at positions 2 and 6. The chemical shift would likely be in the range of δ 2.0-2.5 ppm.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-13 ppm), corresponding to the acidic proton of the carboxylic acid.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework.

-

Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated, with their chemical shifts influenced by the attached substituents. The carbons bearing the nitro and carboxyl groups would be significantly shifted.

-

Methyl Carbons: A signal for the two equivalent methyl carbons would appear in the aliphatic region, typically around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is valuable for identifying the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretch.

-

N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 2,6-Dimethyl-3-nitrobenzoic acid would likely involve the nitration of a suitable precursor. A plausible synthetic route is the nitration of 2,6-dimethylbenzoic acid.

Caption: A plausible synthetic route to 2,6-Dimethyl-3-nitrobenzoic acid.

In this electrophilic aromatic substitution, the directing effects of the substituents are crucial. The carboxylic acid group is a meta-director, while the methyl groups are ortho, para-directors. The positions ortho to the methyl groups are sterically hindered. The combined directing effects would favor the substitution at the 3-position.

An alternative approach could involve the oxidation of 3-nitro-o-xylene, though this may lead to a mixture of products.

Reactivity Profile

The reactivity of 2,6-Dimethyl-3-nitrobenzoic acid is governed by its functional groups.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, conversion to an acid chloride, and amide formation.

-

Nitro Group: The nitro group can be reduced to an amine (NH₂), which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. This resulting amino group can then participate in a wide range of further reactions.

-

Aromatic Ring: The benzene ring is deactivated towards further electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and carboxylic acid groups.

Applications in Research and Drug Development

Nitrobenzoic acids and their derivatives are important intermediates in various fields.

-

Pharmaceutical Synthesis: As a versatile building block, this compound can be used in the synthesis of more complex molecules with potential biological activity. The ability to modify the carboxylic acid and reduce the nitro group to an amine provides two reactive handles for further elaboration. Nitrobenzoic acid derivatives have been investigated for their potential as prodrugs for treating tuberculosis.

-

Organic Synthesis: It serves as a precursor for a variety of substituted aromatic compounds. The unique substitution pattern makes it a valuable starting material for creating specifically designed molecules.

-

Materials Science: The incorporation of nitroaromatic compounds can influence the electronic and physical properties of polymers and other materials.

Experimental Protocols

The following are generalized, standard protocols for the characterization of a solid organic compound like 2,6-Dimethyl-3-nitrobenzoic acid.

Protocol 1: Melting Point Determination

Objective: To determine the melting point range of the compound as an indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube, to a height of 2-3 mm.

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate (e.g., 10-20 °C per minute) for a preliminary measurement.

-

Observe the sample and note the approximate melting temperature.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point.

-

Then, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain NMR spectra to confirm the structure of the compound.

Materials:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Pasteur pipette

-

Sample of 2,6-Dimethyl-3-nitrobenzoic acid

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

-

Cap the NMR tube and carefully wipe the outside.

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

-

Insert the sample into the NMR magnet.

-

Acquire the ¹H NMR spectrum, typically involving shimming the magnetic field for homogeneity, tuning the probe, and setting the appropriate acquisition parameters (e.g., number of scans, relaxation delay).

-

Process the spectrum (Fourier transform, phase correction, baseline correction, and integration).

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Process the ¹³C NMR spectrum.

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the molecular structure.

Conclusion

2,6-Dimethyl-3-nitrobenzoic acid is a compound with considerable potential as a synthetic intermediate. While its fundamental identifiers are established, a comprehensive experimental characterization of its physical and spectroscopic properties is not widely available in the public domain. This guide has provided a detailed overview of its expected characteristics based on established chemical principles and data from analogous compounds. The provided protocols offer a roadmap for researchers to experimentally determine these properties, thereby contributing to the broader scientific understanding of this and related molecules. Further research into the synthesis and applications of 2,6-Dimethyl-3-nitrobenzoic acid is warranted to fully explore its utility in drug discovery and materials science.

References

-

Wikipedia. (2023, September 26). 3-Nitrobenzoic acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Zhang, Y., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 623-628.

-

PubChem. (n.d.). 2-Methyl-3-nitrobenzoic acid. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,6-dimethoxy-3-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.

- Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

-

YouTube. (2023, December 15). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,6-dimethyl-3-nitrobenzoic acid (C9H9NO4). Retrieved from [Link]

- Pais, J. P., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules, 27(18), 5899.

-

PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.

-

NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dimethoxy-3-nitrobenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3-nitro-. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

-

MOLBASE. (n.d.). 2,6-dimethyl-3-nitrobenzoic acid|6307-70-6. Retrieved from [Link]

An In-Depth Technical Guide to 2,6-Dimethyl-3-nitrobenzoic Acid: Structure, Properties, and Analysis

Abstract: This technical guide provides a comprehensive overview of 2,6-Dimethyl-3-nitrobenzoic acid (CAS No: 6307-70-6), a substituted aromatic carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's molecular structure, physicochemical properties, and detailed analytical methodologies for its characterization. We present a reasoned synthetic approach, explain the causal mechanisms behind analytical techniques, and provide actionable protocols. The guide emphasizes scientific integrity through validated methods and authoritative references, serving as a critical resource for the application of this versatile chemical intermediate.

Molecular Identity and Physicochemical Properties

2,6-Dimethyl-3-nitrobenzoic acid is a polysubstituted benzene derivative featuring a carboxyl group, two methyl groups, and a nitro group. This unique arrangement of functional groups dictates its chemical reactivity and physical properties, making it a valuable building block in targeted organic synthesis.

Molecular Structure

The structure consists of a benzoic acid backbone with methyl groups at positions 2 and 6, and a nitro group at position 3. The ortho-methyl groups exert significant steric hindrance around the carboxylic acid moiety, which can influence its reactivity, for instance, in esterification reactions. Electronically, the methyl groups are weakly activating (electron-donating), while the nitro and carboxylic acid groups are strongly deactivating (electron-withdrawing), creating a complex electronic environment on the aromatic ring that governs its behavior in electrophilic substitution reactions.

Key Identifiers and Properties

The fundamental properties of 2,6-Dimethyl-3-nitrobenzoic acid are summarized below. This data is essential for accurate material handling, stoichiometric calculations, and analytical identification.

| Property | Value | Source(s) |

| CAS Number | 6307-70-6 | [1] |

| Molecular Formula | C₉H₉NO₄ | [2][3] |

| Molecular Weight | 195.17 g/mol | [2] |

| Exact Mass | 195.0532 g/mol | [2][3] |

| Canonical SMILES | CC1=C(C(=C(C=C1)[O-])C)C(=O)O | [4][3] |

| InChI Key | GOGALNMBJIGJNW-UHFFFAOYSA-N | [3] |

| InChI String | InChI=1S/C9H9NO4/c1-5-3-4-7(10(13)14)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | [2][3] |

Synthesis and Purification

While multiple pathways to substituted nitrobenzoic acids exist, a logical and common approach for preparing 2,6-Dimethyl-3-nitrobenzoic acid is the direct nitration of 2,6-dimethylbenzoic acid.

Synthetic Strategy: The Rationale

The choice of direct nitration is governed by the directing effects of the substituents on the starting material, 2,6-dimethylbenzoic acid.

-

Activating Groups: The two methyl groups at positions 2 and 6 are ortho-, para-directors and activate the ring towards electrophilic aromatic substitution.

-

Deactivating Group: The carboxylic acid at position 1 is a meta-director and deactivates the ring.

Considering these effects, the potential positions for nitration are 3, 4, and 5. Position 4 is para to the C2-methyl group and ortho to the C6-methyl group, making it electronically favorable. However, the position 3 (and 5) is meta to the deactivating carboxyl group and ortho to an activating methyl group. The nitration occurs at position 3, likely influenced by the combined directing effects and steric factors of the starting molecule. A strong nitrating agent, such as a mixture of nitric and sulfuric acids, is required to overcome the deactivating effect of the carboxyl group.

Experimental Protocol: Nitration of 2,6-Dimethylbenzoic Acid

This protocol is a representative procedure based on established methodologies for the nitration of substituted benzoic acids[5].

Materials:

-

2,6-Dimethylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized Water

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 10.0 g of 2,6-dimethylbenzoic acid to 40 mL of concentrated sulfuric acid. Stir the mixture in an ice bath until the temperature is stable between 0-5°C.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution of 2,6-dimethylbenzoic acid over a period of 30-45 minutes. Causality: A slow, dropwise addition is critical to maintain the reaction temperature below 10°C. This minimizes the formation of dinitrated and other side products, thereby maximizing the yield of the desired monosubstituted product.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the acidic solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This step removes residual acids.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield pure 2,6-Dimethyl-3-nitrobenzoic acid. Dry the final product under vacuum.

Analytical Characterization

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound. The workflow ensures that the final product meets the required specifications for downstream applications.

Overview of the Analytical Workflow

The following diagram illustrates the logical progression from the initial crude product to a fully characterized and validated compound. This self-validating system ensures both identity and purity are confirmed.

Spectroscopic Identification

3.2.1 Mass Spectrometry (MS): Mass spectrometry is the primary technique for confirming the molecular weight of the target compound.

-

Expected Result: In high-resolution mass spectrometry (HRMS), the compound should exhibit a molecular ion peak corresponding to its exact mass (195.0532 for [M]+). Predicted collision cross section data suggests observable adducts such as [M+H]⁺ at m/z 196.06044 and [M+Na]⁺ at m/z 218.04238[3].

-

Rationale: This technique provides a direct and highly accurate measurement of the mass-to-charge ratio, serving as the first crucial checkpoint for structural confirmation.

3.2.2 Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Absorption Bands:

-

-OH (Carboxylic Acid): A very broad peak from ~2500-3300 cm⁻¹.

-

-C=O (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

-NO₂ (Nitro Group): Two strong peaks corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1345-1385 cm⁻¹) stretches.

-

-C-H (Aromatic/Aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

-

-

Rationale: The presence and position of these characteristic bands provide definitive evidence for the carboxylic acid and nitro functional groups, confirming a successful nitration reaction[6].

3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information, confirming the connectivity of atoms and the specific substitution pattern.

-

¹H NMR (predicted):

-

~10-13 ppm: A broad singlet corresponding to the acidic proton of the carboxylic acid.

-

~7.5-8.0 ppm: Two signals (likely doublets) in the aromatic region, corresponding to the two protons on the benzene ring.

-

~2.4-2.6 ppm: Two distinct singlets, each integrating to 3 protons, for the two non-equivalent methyl groups at positions 2 and 6.

-

-

¹³C NMR (predicted):

-

~165-170 ppm: Signal for the carbonyl carbon of the carboxylic acid.

-

~120-150 ppm: Six distinct signals for the six unique aromatic carbons.

-

~15-25 ppm: Two signals for the two methyl group carbons.

-

-

Rationale: The number of signals, their chemical shifts, and splitting patterns in ¹H and ¹³C NMR spectra allow for the unambiguous determination of the molecular skeleton and the precise location of each substituent, making it the gold standard for structural elucidation[7][8].

Safety and Handling

Proper handling of 2,6-Dimethyl-3-nitrobenzoic acid is crucial to ensure laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling Procedures: Use the material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[9][10]. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances[9].

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases[9].

Conclusion

2,6-Dimethyl-3-nitrobenzoic acid is a valuable chemical intermediate with well-defined structural and chemical properties. This guide has provided a comprehensive technical framework for its synthesis, purification, and detailed analytical characterization. By understanding the rationale behind the synthetic strategy and the application of orthogonal analytical techniques, researchers can confidently produce and validate this compound for use in drug discovery, materials science, and other advanced scientific applications.

References

-

2,6-dimethyl-3-nitrobenzoic acid | 6307-70-6 - MOLBASE Encyclopedia. MOLBASE. [Link]

-

2,6-Dimethyl-3-nitrobenzoic acid - SpectraBase. Wiley Science Solutions. [Link]

-

2,6-dimethyl-3-nitrobenzoic acid - SpectraBase (Alternative Link). Wiley Science Solutions. [Link]

-

2,6-dimethyl-3-nitrobenzoic acid (C9H9NO4) - PubChemLite. PubChemLite. [Link]

-

Electronic Supplementary Material (ESI) for RSC Advances. Royal Society of Chemistry. [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. ResearchGate. [Link]

-

m-NITROBENZOIC ACID - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98%. Cole-Parmer. [Link]

Sources

- 1. molbase.com [molbase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. PubChemLite - 2,6-dimethyl-3-nitrobenzoic acid (C9H9NO4) [pubchemlite.lcsb.uni.lu]

- 4. biosynth.com [biosynth.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

solubility of 2,6-Dimethyl-3-nitrobenzoic acid in common organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Dimethyl-3-nitrobenzoic Acid in Common Organic Solvents

Introduction

2,6-Dimethyl-3-nitrobenzoic acid (CAS No. 6307-70-6) is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science.[1][2] Its molecular structure, featuring a carboxylic acid group, a nitro group, and two methyl groups on a benzene ring, offers a versatile scaffold for the synthesis of novel compounds.[3] A fundamental physicochemical property that governs the utility of any compound in drug development and chemical synthesis is its solubility in various solvents.[4][5] Solubility dictates the feasibility of reaction conditions, purification strategies such as crystallization, and the formulation of final products.[6]

Publicly available literature lacks specific quantitative solubility data for 2,6-Dimethyl-3-nitrobenzoic acid. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals by providing:

-

A theoretical framework for predicting the solubility of 2,6-Dimethyl-3-nitrobenzoic acid based on its molecular structure.

-

A comparative analysis using quantitative solubility data for the structurally similar compound, 3-nitrobenzoic acid.

-

Detailed, field-proven experimental protocols for the accurate determination of thermodynamic solubility.

This document is designed to empower researchers with the foundational knowledge and practical methodologies required to fully characterize and utilize 2,6-Dimethyl-3-nitrobenzoic acid in their work.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7] The structure of 2,6-Dimethyl-3-nitrobenzoic acid suggests a nuanced solubility profile.

Structural Features Influencing Solubility:

-

Benzoic Acid Backbone: The core structure is benzoic acid, which itself has limited solubility in water but is more soluble in organic solvents.[9] The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[5] This group is also polar, contributing to interactions with polar solvents.

-

Dimethyl Groups (-CH₃): The two methyl groups are nonpolar and increase the lipophilicity of the molecule. Their presence is expected to decrease solubility in highly polar solvents like water and increase solubility in less polar organic solvents. The ortho-positioning of the methyl groups relative to the carboxylic acid may also introduce steric hindrance, potentially affecting intermolecular interactions.

Based on these structural features, it is predicted that 2,6-Dimethyl-3-nitrobenzoic acid will exhibit low solubility in water and non-polar aliphatic solvents, but good solubility in polar organic solvents, particularly those that can engage in hydrogen bonding (e.g., alcohols) or have a high polarity (e.g., DMSO, acetone).

Comparative Quantitative Solubility Data: 3-Nitrobenzoic Acid

To provide a quantitative frame of reference, the following table presents the solubility data for 3-nitrobenzoic acid (CAS No. 121-92-6), a structural analog.[9][10] This data is valuable for estimating the potential solubility of 2,6-Dimethyl-3-nitrobenzoic acid and for selecting appropriate solvents for experimental trials. It is important to note that the presence of the two additional methyl groups on the target compound will likely increase its solubility in less polar solvents compared to the values presented for 3-nitrobenzoic acid.

| Solvent | Temperature (K) | Solubility of 3-Nitrobenzoic Acid (mol/L) |

| Methanol | 273.15 | 1.948 |

| 293.15 | 3.1812 | |

| 313.15 | 13.676 | |

| Ethanol | 273.15 | 1.611 |

| 293.15 | 1.974 | |

| 313.15 | 2.987 | |

| Ethyl Acetate | 273.15 | 0.6847 |

| 293.15 | 0.9474 | |

| 313.15 | 1.956 | |

| Acetonitrile | 273.15 | 0.1638 |

| 293.15 | 1.5018 | |

| 313.15 | 5.104 | |

| Dichloromethane | 273.15 | 0.034 |

| 293.15 | 0.25475 | |

| 313.15 | 1.191 | |

| Toluene | 273.15 | 0.10322 |

| 293.15 | Not Available | |

| 313.15 | Not Available | |

| Water | 273.15 | Not Available |

| 293.15 | Not Available | |

| 313.15 | Not Available | |

| Data sourced from Zhang et al. (2017).[9] |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the equilibrium (thermodynamic) solubility of a compound in a given solvent.[6] It is a robust and reliable method that ensures the solution has reached saturation.

Principle: An excess of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Step-by-Step Methodology:

-

Preparation of the Sample:

-

Place an excess amount of crystalline 2,6-Dimethyl-3-nitrobenzoic acid into several screw-capped vials (e.g., 4 mL glass vials). An excess is critical to ensure that equilibrium is established between the dissolved and solid phases.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation. It is advisable to use caps with a chemically resistant liner (e.g., PTFE).

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath or on an orbital shaker in a temperature-controlled incubator.

-

Agitate the vials at a constant speed for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. The required time may vary depending on the compound and solvent system. Preliminary experiments can be conducted to determine the time to reach equilibrium (i.e., when the concentration of the solute in solution no longer changes over time).

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any microscopic undissolved particles, which would lead to an overestimation of the solubility.

-

-

Analysis of Solute Concentration:

-

Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., UV-Vis spectrophotometry or HPLC).

-

Determine the concentration of 2,6-Dimethyl-3-nitrobenzoic acid in the diluted sample using a pre-validated analytical method.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Visualization of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Quantitative Analysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely accessible and reliable method for determining the concentration of solutes that contain a chromophore, such as the nitro-substituted aromatic ring in 2,6-Dimethyl-3-nitrobenzoic acid.

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Step-by-Step Methodology:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of 2,6-Dimethyl-3-nitrobenzoic acid in the solvent of interest.

-

Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) to identify the λmax, where the compound absorbs light most strongly. This wavelength is used for all subsequent measurements to maximize sensitivity and minimize error.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of 2,6-Dimethyl-3-nitrobenzoic acid in the same solvent with accurately known concentrations. The concentrations should bracket the expected concentration of the diluted saturated solution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept (which should be close to zero).

-

-

Analyze the Saturated Solution Sample:

-

Measure the absorbance of the diluted filtrate at the λmax.

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of 2,6-Dimethyl-3-nitrobenzoic acid in the undiluted saturated solution.

-

Visualization of the Quantitative Analysis Process

Caption: Process for UV-Vis Spectrophotometric Quantification.

Conclusion

References

-

Zhang, X., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 1102-1105. [Link]

-

ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. [Link]

-

Wikipedia. (2023). 3-Nitrobenzoic acid. [Link]

-

PubChem. (n.d.). 3-Nitrobenzoic acid. [Link]

-

Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid. [Link]

-

ResearchGate. (n.d.). Solubility comparison in dichloromethane. [Link]

-

ResearchGate. (n.d.). Solubility comparison in ethyl acetate. [Link]

-

PubChem. (n.d.). 2,5-Dimethyl-3-nitrobenzoic acid. [Link]

-

IUPAC-NIST Solubility Data Series. (2013). Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]

-

ChemBK. (2024). Methyl 3-nitrobenzoate. [Link]

-

gChem Global. (n.d.). DMSO. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methyl-2-nitro- (CAS 5437-38-7). [Link]

-

MOLBASE. (n.d.). 2,6-dimethyl-3-nitrobenzoic acid. [Link]

-

SpectraBase. (n.d.). 2,6-dimethyl-3-nitrobenzoic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 90564-17-3|2,6-Dimethyl-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 3-Nitrobenzoic acid | 121-92-6 [chemicalbook.com]

- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. biosynth.com [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2,6-Dimethyl-3-nitrobenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethyl-3-nitrobenzoic acid, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By synthesizing data from analogous structures and fundamental spectroscopic principles, this guide offers a robust framework for the identification and characterization of 2,6-Dimethyl-3-nitrobenzoic acid.

Molecular Structure and Spectroscopic Rationale

2,6-Dimethyl-3-nitrobenzoic acid presents a unique spectroscopic challenge due to the steric hindrance around the carboxylic acid group and the electronic effects of the nitro and methyl substituents on the aromatic ring. The ortho-disubstitution by the methyl groups forces the carboxylic acid out of the plane of the benzene ring, influencing its electronic environment and, consequently, its spectroscopic signatures. The electron-withdrawing nitro group at the meta-position relative to the carboxylic acid, and ortho to one of the methyl groups, further modifies the electron density distribution across the aromatic system. Understanding these structural nuances is paramount to accurately interpreting the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2,6-Dimethyl-3-nitrobenzoic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,6-Dimethyl-3-nitrobenzoic acid in a standard solvent like CDCl₃ is expected to exhibit distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,6-Dimethyl-3-nitrobenzoic acid in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and its chemical shift can be concentration-dependent. |

| Aromatic H-4 | 7.8 - 8.0 | Doublet | 1H | Positioned between the nitro group and a methyl group, this proton is expected to be downfield. |

| Aromatic H-5 | 7.4 - 7.6 | Doublet | 1H | Coupled to H-4, this proton will appear as a doublet. |

| Methyl (-CH₃) at C-2 | 2.4 - 2.6 | Singlet | 3H | The methyl group ortho to the carboxylic acid. |

| Methyl (-CH₃) at C-6 | 2.4 - 2.6 | Singlet | 3H | Due to the similar electronic environment, the two methyl groups may have very close or overlapping chemical shifts. |

Rationale for Predictions: The predicted chemical shifts are based on the analysis of related compounds such as 2-Methyl-3-nitrobenzoic acid and 3-Methyl-2-nitrobenzoic acid.[1][2] The presence of the electron-withdrawing nitro group generally shifts aromatic protons downfield. The steric hindrance from the two methyl groups may cause some deviation from standard values.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,6-Dimethyl-3-nitrobenzoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-COOH) | 168 - 172 | The carbonyl carbon of the carboxylic acid is typically found in this region. |

| Aromatic C-1 | 135 - 138 | The carbon attached to the carboxylic acid group. |

| Aromatic C-2 | 138 - 141 | The carbon bearing a methyl group and adjacent to the nitro group. |

| Aromatic C-3 | 148 - 152 | The carbon attached to the nitro group is significantly deshielded. |

| Aromatic C-4 | 125 - 128 | Aromatic CH carbon. |

| Aromatic C-5 | 130 - 133 | Aromatic CH carbon. |

| Aromatic C-6 | 136 - 139 | The carbon bearing a methyl group. |

| Methyl (-CH₃) at C-2 | 18 - 22 | Methyl carbon chemical shifts are typically in this range. |

| Methyl (-CH₃) at C-6 | 18 - 22 | Similar to the other methyl group. |

Rationale for Predictions: The assignments are based on established chemical shift ranges for substituted benzoic acids and the known effects of methyl and nitro substituents.[3][4] The carbon atom attached to the nitro group (C-3) is expected to be the most downfield among the aromatic carbons due to the strong electron-withdrawing nature of the nitro group.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2,6-Dimethyl-3-nitrobenzoic acid is expected to show characteristic absorption bands for the carboxylic acid and nitro groups.

Table 3: Predicted IR Absorption Bands for 2,6-Dimethyl-3-nitrobenzoic acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Rationale |

| Carboxylic Acid (-OH) | 2500 - 3300 (broad) | O-H stretching | The broadness is due to hydrogen bonding. |

| Carboxylic Acid (C=O) | 1700 - 1725 | C=O stretching | The exact position can be influenced by steric hindrance and electronic effects. |

| Nitro Group (N-O) | 1520 - 1560 (asymmetric) | Asymmetric N-O stretching | A strong and characteristic absorption for nitro compounds. |

| Nitro Group (N-O) | 1340 - 1380 (symmetric) | Symmetric N-O stretching | Another strong and characteristic absorption for nitro compounds. |

| Aromatic C-H | 3000 - 3100 | C-H stretching | Typical for aromatic C-H bonds. |

| Aromatic C=C | 1450 - 1600 | C=C stretching | Multiple bands are expected in this region. |

| Methyl C-H | 2850 - 2960 | C-H stretching | Characteristic of alkyl groups. |

Rationale for Predictions: The predicted IR frequencies are based on well-established correlation tables and data from similar aromatic nitro compounds and benzoic acids.[5] The broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding. The two strong N-O stretching bands are definitive for the nitro group.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 2,6-Dimethyl-3-nitrobenzoic acid, the molecular weight is 195.17 g/mol .

Predicted Mass Spectrum (Electron Ionization - EI)

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 2,6-Dimethyl-3-nitrobenzoic acid

| m/z | Proposed Fragment | Rationale for Formation |

| 195 | [M]⁺• | Molecular ion. |

| 178 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 150 | [M - NO₂]⁺ | Loss of a nitro group. |

| 133 | [M - NO₂ - OH]⁺ | Subsequent loss of a hydroxyl radical after the loss of the nitro group. |

| 105 | [C₇H₅O]⁺ | A common fragment for benzoic acids. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Rationale for Predictions: The fragmentation pattern is predicted based on the known fragmentation behavior of aromatic carboxylic acids and nitro compounds.[6][7] The loss of small, stable neutral molecules or radicals such as •OH and •NO₂ is common.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like 2,6-Dimethyl-3-nitrobenzoic acid, although derivatization to a more volatile ester may be beneficial.

Workflow for GC-MS Analysis

Caption: General workflow for the analysis of a small molecule by GC-MS.

Conclusion

The comprehensive spectroscopic analysis of 2,6-Dimethyl-3-nitrobenzoic acid, through the combined application of NMR, IR, and Mass Spectrometry, provides a powerful means for its unambiguous identification and characterization. This guide, by presenting predicted data based on sound scientific principles and analogous structures, along with standardized experimental protocols, serves as a valuable resource for researchers in the field. The detailed interpretation of the spectral data, grounded in the understanding of the molecule's unique structural features, ensures a high degree of confidence in its structural assignment.

References

-

Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823-4836. [Link]

-

Iartsev, A. V., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(1), 59-64. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-nitro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-nitrobenzoic acid. Retrieved from [Link]

-

Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

-

Brainly. (2023, December 3). What IR peaks are present in 3-nitrobenzoic acid?. Retrieved from [Link]

Sources

- 1. 2-Methyl-3-nitrobenzoic acid(1975-50-4) 1H NMR spectrum [chemicalbook.com]

- 2. 3-Methyl-2-nitrobenzoic acid(5437-38-7) 1H NMR spectrum [chemicalbook.com]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. 3-Nitrobenzoic acid(121-92-6) 13C NMR spectrum [chemicalbook.com]

- 5. brainly.com [brainly.com]

- 6. Benzoic acid, 3-nitro-, methyl ester [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

synthesis pathways for 2,6-Dimethyl-3-nitrobenzoic acid

An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-3-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,6-Dimethyl-3-nitrobenzoic acid (CAS No: 6307-70-6)[1], a key intermediate in the development of various fine chemicals and pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of two core synthetic strategies: the electrophilic nitration of 2,6-dimethylbenzoic acid and the selective oxidation of 2,6-dimethyl-3-nitrotoluene. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and evaluates the strategic advantages and challenges of each route.

Introduction and Retrosynthetic Analysis

2,6-Dimethyl-3-nitrobenzoic acid is an aromatic carboxylic acid characterized by a benzoic acid core substituted with two methyl groups and a nitro group. Its molecular formula is C₉H₉NO₄, and it has a molecular weight of 195.17 g/mol [1]. The unique substitution pattern, featuring steric hindrance around the carboxyl group from the ortho-methyl groups and specific electronic effects from the nitro group, makes it a valuable building block in organic synthesis.

A retrosynthetic analysis reveals two logical and convergent pathways for its synthesis, originating from commercially available or readily accessible precursors. These pathways hinge on the strategic timing of the nitration and oxidation steps.

Caption: Retrosynthetic analysis of 2,6-Dimethyl-3-nitrobenzoic acid.

Pathway 1: Electrophilic Nitration of 2,6-Dimethylbenzoic Acid

This pathway is arguably the most direct approach, leveraging the well-established principles of electrophilic aromatic substitution on a substituted benzene ring.

Scientific Rationale & Mechanistic Insight

The success of this pathway is dictated by the directing effects of the substituents on the 2,6-dimethylbenzoic acid starting material.

-

Methyl Groups (-CH₃): These are activating, ortho-, para-directing groups. They increase the electron density of the aromatic ring, particularly at positions 3, 4, and 5.

-

Carboxyl Group (-COOH): This is a deactivating, meta-directing group. It withdraws electron density from the ring, directing incoming electrophiles to positions 3 and 5.

Crucially, the directing effects of all three substituents converge, strongly favoring the substitution of the incoming nitronium ion (NO₂⁺) at the 3- (and symmetrically equivalent 5-) position. This position is ortho to one methyl group, para to the other, and meta to the carboxylic acid. This synergistic effect suggests that the reaction should proceed with high regioselectivity, minimizing the formation of unwanted isomers. Controlling the reaction temperature is critical to prevent di-nitration and oxidative side reactions[2][3].

Synthesis of Starting Material: 2,6-Dimethylbenzoic Acid

The precursor, 2,6-dimethylbenzoic acid, can be synthesized via several established methods. One common laboratory-scale method involves the carbonation of a Grignard reagent formed from 1-bromo-2,6-dimethylbenzene. An alternative route starts from 2,6-dimethylaniline[4].

Detailed Experimental Protocol: Nitration

This protocol is adapted from standard procedures for the nitration of benzoic acid derivatives[2][3].

CAUTION: This procedure involves highly corrosive and concentrated acids. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath (-10 to 0°C), slowly add 15 mL of concentrated sulfuric acid (98%) to 10 mL of fuming nitric acid (>90%). Maintain the temperature below 10°C throughout the addition. Keep this mixture chilled.

-

Dissolution of Starting Material: In a separate, larger three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (66.6 mmol) of 2,6-dimethylbenzoic acid in 40 mL of concentrated sulfuric acid (98%). Cool this solution to 0°C in an ice-salt bath. The solution may become a thick slurry.

-

Nitration Reaction: Add the chilled nitrating mixture dropwise to the stirred slurry of 2,6-dimethylbenzoic acid over 60-90 minutes. It is imperative to maintain the internal reaction temperature below 5°C to ensure high regioselectivity and prevent side reactions.

-

Reaction Completion & Quenching: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Carefully and slowly pour the reaction mixture onto 400 g of crushed ice with vigorous stirring.

-

Isolation and Purification: The product will precipitate as a pale yellow solid. Isolate the solid by vacuum filtration and wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).

-

Drying: Dry the product under vacuum at 50-60°C to a constant weight. The crude product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Workflow Diagram: Pathway 1

Caption: Experimental workflow for the synthesis via nitration.

Pathway 2: Oxidation of 2,6-Dimethyl-3-nitrotoluene

This alternative pathway involves forming the nitroaromatic core first, followed by the selective oxidation of one of the two methyl groups to a carboxylic acid.

Scientific Rationale & Mechanistic Insight

This approach relies on a robust method for the oxidation of a methyl group on a sterically hindered and electron-deficient aromatic ring. The presence of a nitro group ortho to one of the methyl groups can make oxidation challenging. Literature indicates that ortho-nitrotoluenes can be unexpectedly resistant to oxidation compared to their meta and para isomers[5]. Therefore, selection of a potent oxidizing agent and carefully controlled reaction conditions are paramount. Common oxidizing agents for converting alkylbenzenes to carboxylic acids include potassium permanganate (KMnO₄)[6], nitric acid[7], or catalytic oxidation with oxygen/air in the presence of cobalt and bromine catalysts[8].

Synthesis of Starting Material: 2,6-Dimethyl-3-nitrotoluene

The precursor, 2,6-dimethyl-3-nitrotoluene, is not as readily available as 2,6-dimethylbenzoic acid. Its synthesis typically involves the direct nitration of 2,6-dimethyltoluene (2,6-xylene). This reaction must be carefully controlled to favor mono-nitration and achieve the desired 3-nitro isomer.

Detailed Experimental Protocol: Oxidation

This protocol is a representative procedure using potassium permanganate, a strong and effective oxidizing agent for this transformation.

-

Setup: To a 2-liter, three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 10.0 g (60.9 mmol) of 2,6-dimethyl-3-nitrotoluene, 500 mL of water, and 50 mL of pyridine (to aid solubility).

-

Oxidation: Gently heat the mixture to 80°C. Over a period of 4-5 hours, add 38.5 g (243.6 mmol, 4 equivalents) of potassium permanganate (KMnO₄) in small portions. The addition should be slow enough to maintain the reaction temperature between 95-100°C from the exothermic reaction. The purple color of the permanganate will disappear as it is consumed.

-

Reaction Completion: After the final addition of KMnO₄, continue to heat the mixture at reflux for an additional 1-2 hours, or until the purple color persists.

-

Workup: Cool the reaction mixture to room temperature. Remove the brown manganese dioxide (MnO₂) by-product by vacuum filtration through a pad of celite, washing the filter cake with hot water.

-

Product Isolation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Acidify the solution to pH 2-3 by slowly adding concentrated hydrochloric acid.

-

Purification and Drying: The target 2,6-Dimethyl-3-nitrobenzoic acid will precipitate. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

Workflow Diagram: Pathway 2

Caption: Experimental workflow for the synthesis via oxidation.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: Nitration | Pathway 2: Oxidation |

| Starting Material | 2,6-Dimethylbenzoic acid | 2,6-Dimethyl-3-nitrotoluene |

| Availability | Commercially available or readily synthesized[4]. | Less common; requires synthesis via nitration of 2,6-xylene. |

| Key Transformation | Electrophilic Aromatic Substitution | Side-Chain Oxidation |

| Regioselectivity | High; directing groups strongly favor the desired isomer. | Not applicable for the main step, but an issue in precursor synthesis. |

| Reaction Conditions | Cryogenic temperatures (-10 to 5°C) required. Use of highly corrosive fuming acids. | High temperatures (reflux) required. Handling of solid KMnO₄. |

| By-products | Minimal isomeric by-products if temperature is controlled. Potential for di-nitration. | Large quantities of solid manganese dioxide (MnO₂). |

| Workup/Purification | Simple precipitation and filtration. | Requires filtration of fine MnO₂ solids, which can be slow. |

| Overall Yield | Generally high due to excellent regiocontrol. | Can be moderate; risk of incomplete reaction or degradation. |

| Safety Concerns | Handling of fuming nitric/sulfuric acid mixtures. Strongly exothermic. | Exothermic reaction with KMnO₄. Use of pyridine. |

Conclusion and Recommendation

Both pathways present viable methods for the synthesis of 2,6-Dimethyl-3-nitrobenzoic acid.

Pathway 1 (Nitration) is the recommended route for most laboratory and process chemistry applications. Its primary advantages are the high regioselectivity afforded by the synergistic directing effects of the substituents and the relatively straightforward synthesis starting from a more accessible precursor. While it requires careful temperature control and handling of dangerous acids, the predictability and efficiency of the reaction make it superior.

Pathway 2 (Oxidation) serves as a functional alternative but is hampered by the lesser availability of its specific starting material and a more challenging workup process due to the generation of significant manganese dioxide waste. The resistance of ortho-nitroalkylaromatics to oxidation can also lead to lower yields or require harsh reaction conditions.

Ultimately, the choice of synthesis will depend on the specific capabilities of the laboratory, the availability of starting materials, and the scale of the reaction. However, for reliability and efficiency, the nitration of 2,6-dimethylbenzoic acid remains the more strategically sound approach.

References

-

PrepChem.com. (n.d.). Synthesis of 2,6-dimethylbenzoic acid, methyl ester. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). [No Title Available]. Retrieved from [Link]

- Google Patents. (1977). Method of preparing p-nitrobenzoic acid.

-

The Journal of Organic Chemistry. (n.d.). Notes - The Preparation of 2,6-Dimethoxybenzoic Acid. Retrieved from [Link]

-

Filo. (2024). Write the reactions involved in the conversion of toluene to m-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2, 6-dimethoxy benzoic acid.

- Google Patents. (1997). Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds.

-

PrepChem.com. (n.d.). Synthesis of 3-nitrobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.

-

Canadian Science Publishing. (n.d.). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Retrieved from [Link]

-

YouTube. (2023, December 16). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2, 6-dimethyl nitrobenzene.

- Google Patents. (n.d.). New 2-methyl-3-nitrobenzoic acid preparation method.

- Google Patents. (n.d.). Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.

-

PrepChem.com. (n.d.). Preparation of nitrotoluene. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 2,6- dimethyl nitrobenzene.

-

Sciencemadness Discussion Board. (2023, January 22). Synthesis of Nitrotoluene. Retrieved from [Link]

-

Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Production of 2-nitro-3-methylbenzoic acid.

-

Truman ChemLab. (n.d.). Multistep Synthesis Nitration. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,6-dimethylbenzoic acid (C9H10O2). Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dimethyl-3-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US5591890A - Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds - Google Patents [patents.google.com]

- 6. Write the reactions involved in the conversion of toluene to m-nitrobenzo.. [askfilo.com]

- 7. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. US4007223A - Method of preparing p-nitrobenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,6-Dimethyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-Dimethyl-3-nitrobenzoic acid, a key chemical intermediate. Designed for professionals in research and drug development, this document delves into its chemical and physical properties, synthesis, reactivity, and applications, with a strong emphasis on experimental detail and safety.

Compound Identification and Core Properties

2,6-Dimethyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. The strategic placement of two methyl groups and a nitro group on the benzoic acid scaffold imparts unique reactivity and properties, making it a valuable building block in organic synthesis.

IUPAC Name: 2,6-Dimethyl-3-nitrobenzoic acid[1]

CAS Number: 6307-70-6[2]

Molecular Formula: C₉H₉NO₄[2]

Molecular Weight: 195.17 g/mol [2]

Structure:

Caption: Chemical structure of 2,6-Dimethyl-3-nitrobenzoic acid.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | ~3.0 (Predicted) | [3] |

| Solubility | Insoluble in water | [3] |

| Appearance | Likely a solid, potentially fine needles or a powder | [4] |

The presence of the electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). The two methyl groups may have a slight electron-donating effect but also introduce steric hindrance around the carboxylic acid and nitro groups, influencing reactivity and physical properties.

Synthesis of 2,6-Dimethyl-3-nitrobenzoic Acid

The synthesis of 2,6-Dimethyl-3-nitrobenzoic acid is a multi-step process that typically begins with a readily available starting material like m-xylene. The general synthetic strategy involves the nitration of the aromatic ring followed by the oxidation of one of the methyl groups to a carboxylic acid.

Synthetic Pathway Overview

Caption: General synthetic pathway for 2,6-Dimethyl-3-nitrobenzoic acid.

Step 1: Nitration of m-Xylene to 2,6-Dimethylnitrobenzene

The first step involves the electrophilic aromatic substitution of m-xylene with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of nitroxylene isomers, including the desired 2,6-dimethylnitrobenzene.

Experimental Protocol (Illustrative):

A common procedure involves the slow addition of a mixture of concentrated nitric acid and sulfuric acid to m-xylene at a controlled temperature, typically between 30-60°C.[5] The use of a micro-tube reactor can improve heat and mass transfer, potentially leading to better selectivity and yield.[5] After the reaction is complete, the organic phase is separated, washed, and the isomers are typically separated by distillation.

Step 2: Oxidation of 2,6-Dimethylnitrobenzene to 2,6-Dimethyl-3-nitrobenzoic Acid

The second and final step is the oxidation of one of the methyl groups of 2,6-dimethylnitrobenzene to a carboxylic acid. This transformation can be achieved using strong oxidizing agents or through catalytic oxidation.

Experimental Protocol (General Approach):

A common method for the oxidation of a methyl group on an aromatic ring is the use of potassium permanganate (KMnO₄) in a basic solution, followed by acidification. Alternatively, catalytic oxidation using oxygen in the presence of a metal catalyst can be employed. This method is often preferred for its milder reaction conditions and reduced waste generation. For instance, a patented process for a similar compound, 2-methyl-3-nitrobenzoic acid, utilizes oxygen in the presence of a catalyst in an organic solvent at 90-100°C.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 2,6-Dimethyl-3-nitrobenzoic acid is primarily governed by its three functional groups: the carboxylic acid, the nitro group, and the aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Reaction with amines, often via an activated carboxylic acid derivative (e.g., an acid chloride), to produce amides.

-

Reduction: Reduction to the corresponding primary alcohol, 2,6-dimethyl-3-nitrobenzyl alcohol, using a suitable reducing agent like borane-tetrahydrofuran complex.[6]

Reactions of the Nitro Group

The nitro group is a versatile functional group that can be:

-

Reduced to an Amine: The reduction of the nitro group to an amino group is a common and highly useful transformation in organic synthesis. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). The resulting 3-amino-2,6-dimethylbenzoic acid is a valuable building block for the synthesis of more complex molecules.

Reactions of the Aromatic Ring

The aromatic ring of 2,6-Dimethyl-3-nitrobenzoic acid is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and carboxylic acid groups. Conversely, these groups can activate the ring towards nucleophilic aromatic substitution, although the steric hindrance from the two methyl groups may influence the feasibility of such reactions.

Applications in Drug Development

Nitrobenzoic acids and their derivatives are important intermediates in the synthesis of pharmaceuticals.[7][8] The ability to transform both the carboxylic acid and the nitro group provides a powerful platform for the construction of diverse molecular scaffolds. While specific examples detailing the use of 2,6-Dimethyl-3-nitrobenzoic acid in the synthesis of marketed drugs are not readily found in the public domain, its structural motifs are present in various classes of bioactive molecules.

Nitro compounds, in general, are recognized as versatile building blocks for the synthesis of pharmaceutically relevant substances.[3] They can be used in the construction of nitrogen-containing heterocycles, which are prevalent in many drug molecules. The reduction of the nitro group to an amine is a key step in the synthesis of many pharmaceutical ingredients.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of 2,6-Dimethyl-3-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the nitro and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule, with characteristic signals for the carboxylic acid carbon, the aromatic carbons, and the methyl carbons.

While a publicly available, detailed, and assigned NMR spectrum for 2,6-Dimethyl-3-nitrobenzoic acid is not available, data for related compounds can provide an indication of the expected chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-Dimethyl-3-nitrobenzoic acid will exhibit characteristic absorption bands for its functional groups:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹.

-

N-O stretch (nitro group): Two strong absorption bands, one asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

-

C-H stretch (aromatic and methyl): Bands in the region of 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 2,6-Dimethyl-3-nitrobenzoic acid is expected to show a molecular ion peak at m/z 195. The fragmentation pattern will be influenced by the stability of the resulting fragments and may involve the loss of functional groups such as -OH, -COOH, and -NO₂.

Safety and Handling

Detailed safety information specifically for 2,6-Dimethyl-3-nitrobenzoic acid is not widely available. However, based on the data for structurally similar compounds like 2-methyl-3-nitrobenzoic acid and other nitrobenzoic acids, the following precautions should be taken.

Hazard Identification

-

Skin Irritation: May cause skin irritation.[9]

-

Eye Irritation: May cause serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory tract irritation.[9]

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[9]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9]

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin exposure.[9]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[10]

-

In case of skin contact: Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[10]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]

-

If swallowed: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[10]

Disposal

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

2,6-Dimethyl-3-nitrobenzoic acid is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical agents. Its unique substitution pattern offers a range of possibilities for chemical transformations. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for researchers and scientists working with this compound. Further experimental studies to fully characterize its physicochemical properties and explore its applications in medicinal chemistry are warranted.

References